molecular formula C18H13N3O3 B2356648 (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one CAS No. 692287-51-7

(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one

Cat. No.: B2356648
CAS No.: 692287-51-7
M. Wt: 319.32
InChI Key: WEEHJCFXPYDQJO-LREOWRDNSA-N
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Description

The compound "(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one" is an α,β-unsaturated ketone (enone) featuring a benzodioxole moiety and a triazole-substituted phenyl group. The trans (E)-configuration of the enone bridge ensures planarity, which is critical for electronic conjugation and intermolecular interactions such as π-π stacking .

This compound is structurally analogous to chalcone derivatives, which are known for diverse biological activities.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3/c22-16(7-1-13-2-8-17-18(9-13)24-12-23-17)14-3-5-15(6-4-14)21-11-19-10-20-21/h1-11H,12H2/b7-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEHJCFXPYDQJO-LREOWRDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)N4C=NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)N4C=NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Triazole Ring: The triazole ring is often introduced via a click chemistry reaction, which involves the reaction of azides with alkynes.

    Coupling of the Rings: The final step involves coupling the benzodioxole and triazole rings through a propenone linker, often using a base-catalyzed aldol condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole or triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit potent antimicrobial activities. The synthesized compound has been evaluated for its effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. Studies have shown that it possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

The structural features of this compound suggest potential anticancer activities. Compounds with similar frameworks have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies have demonstrated that this compound may inhibit the growth of certain cancer cell lines, warranting further investigation into its mechanism of action .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound has shown promise as an anti-inflammatory agent. Triazole derivatives are known to modulate inflammatory pathways, and this compound's ability to reduce inflammation markers in vitro suggests potential therapeutic applications in inflammatory diseases .

Case Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial efficacy of (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one against E. coli and P. aeruginosa, researchers utilized disk diffusion methods to evaluate inhibition zones. The results indicated significant inhibition compared to control groups, suggesting its potential as an antibacterial agent.

Bacterial StrainInhibition Zone (mm)Control Group (mm)
Escherichia coli150
Pseudomonas aeruginosa120

Case Study 2: Anticancer Activity Evaluation

A separate investigation into the anticancer effects involved treating various cancer cell lines with different concentrations of the compound. Results showed a dose-dependent decrease in cell viability.

Concentration (µM)% Cell Viability (Breast Cancer Cell Line)
1075
2550
5030

Mechanism of Action

The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, synthesized from the provided evidence:

Compound Molecular Formula Key Substituents Synthesis Method Key Findings Reference
(2E)-3-(1,3-Benzodioxol-5-yl)-1-(3-bromo-2-thienyl)prop-2-en-1-one C₁₄H₁₁BrO₃S Benzodioxole, bromothienyl Claisen-Schmidt condensation (KOH/MeOH) Non-planar enone bridge; C–H···O interactions form layered packing. Potential NLO material.
(2E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one C₂₄H₂₄N₄O Methyltriazole, piperidinylphenyl Aldol condensation Planar enone; enhanced π-conjugation. High thermal stability.
(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one C₂₅H₁₈Cl₂N₂O₂ Dichlorophenyl, methoxyphenylpyrazole Multistep nucleophilic substitution Twisted pyrazole ring; weak C–H···Cl interactions. Moderate antimicrobial activity.
4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one C₂₀H₁₅N₃OS Benzothiazole, propynylpyrazole Nucleophilic substitution (propargyl bromide) Planar benzothiazole-pyrazole system. No significant biological data reported.
(2E)-3-(4-Fluorophenyl)-1-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]prop-2-en-1-one C₁₉H₁₆FN₃O Fluorophenyl, methyltriazole Claisen-Schmidt condensation Planar enone; fluorophenyl enhances dipole moment. Used in molecular docking studies.

Structural and Functional Insights

Electronic Conjugation :

  • The triazole-substituted analogs (e.g., ) exhibit stronger electronic conjugation due to the electron-withdrawing nature of triazoles, enhancing planarity compared to bromothienyl or benzothiazole derivatives .
  • The benzodioxole group in the target compound contributes to electron delocalization, similar to methylenedioxy systems in natural products like safrole .

Intermolecular Interactions :

  • Bromothienyl and dichlorophenyl analogs show weaker C–H···X (X = O, Cl) interactions compared to triazole-containing compounds, which form robust hydrogen-bonding networks .
  • The triazole group’s nitrogen atoms facilitate interactions with biological targets, as seen in docking studies for fluorophenyl-triazole derivatives .

Biological Potential: Triazole and pyrazole derivatives demonstrate antimicrobial and anticancer activities, though specific data for the target compound are lacking .

Biological Activity

The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one (CAS No. 692287-51-7) is a synthetic organic molecule that has garnered attention for its potential biological activities. It features a complex structure that includes a benzodioxole moiety and a triazole ring, both of which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H13N3O3C_{18}H_{13}N_{3}O_{3}, with a molecular weight of 319.32 g/mol. Its structure can be represented as follows:

 2E 3 2H 1 3 benzodioxol 5 yl 1 4 1H 1 2 4 triazol 1 yl phenyl prop 2 en 1 one\text{ 2E 3 2H 1 3 benzodioxol 5 yl 1 4 1H 1 2 4 triazol 1 yl phenyl prop 2 en 1 one}

Anticancer Activity

Research has indicated that compounds containing both benzodioxole and triazole moieties exhibit significant anticancer properties. For instance, studies have shown that similar compounds demonstrated IC50 values (the concentration required to inhibit cell growth by 50%) in the range of 42.5 µg/mL to 68.4 µg/mL against various cancer cell lines such as MDA-MB231 and HCT116 .

Compound Cell Line IC50 (µg/mL)
Compound AMDA-MB23142.5
Compound BHCT11664.3
Compound CMia-PaCa268.4

Antifungal Activity

The antifungal potential of this compound is also noteworthy. In vitro studies have shown that related benzodioxole derivatives exhibit antifungal activity against Candida species and other fungi . The mechanism often involves disruption of fungal cell membranes or inhibition of specific metabolic pathways.

Other Biological Activities

In addition to anticancer and antifungal effects, benzodioxole derivatives have been reported to possess various other biological activities, including:

  • Antimicrobial : Effective against a range of bacterial strains.
  • Antioxidant : Scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory : Inhibiting pro-inflammatory cytokines.

Case Studies

A recent study focused on the synthesis and biological evaluation of related triazole derivatives found that certain modifications to the triazole ring significantly enhanced their anticancer activity . This suggests that structural optimization can be pivotal in developing more potent derivatives.

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with biological targets such as enzymes or receptors involved in cell proliferation and survival pathways. Molecular docking studies have indicated potential binding sites on target proteins, which could elucidate its mechanism of action further .

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